molecular formula C9H12N4O B2429881 1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone CAS No. 1100752-63-3

1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone

Cat. No. B2429881
CAS RN: 1100752-63-3
M. Wt: 192.222
InChI Key: BRRWTXAABKIQHM-UHFFFAOYSA-N
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Description

“1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Compounds of this class exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

A Michael addition-type reaction has been proposed for the detection of the formed products . In this reaction, the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can provide information about the compound’s stability . IR and NMR spectroscopy can provide information about the compound’s functional groups and molecular structure .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by pyrido[2,3-d]pyrimidines , this compound could be a promising candidate for the development of new therapeutic agents.

Mechanism of Action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, have been noted for their antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities. These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

This could include binding to active sites of enzymes, interacting with cell surface receptors, or altering the function of other cellular proteins .

Biochemical Pathways

These could include pathways involved in cell proliferation, immune response, inflammation, blood pressure regulation, and histamine response .

Pharmacokinetics

The compound’s molecular weight of 16416 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed throughout the body.

Result of Action

The compound has been shown to have immune modulating and anticancer effects . It has been found to inhibit the proliferation of cells in culture and to suppress the growth of cancer cells . These effects suggest that the compound may have potential therapeutic applications in the treatment of cancer and other diseases involving abnormal cell proliferation.

properties

IUPAC Name

1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-6(14)13-3-2-8-7(5-13)4-11-9(10)12-8/h4H,2-3,5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRWTXAABKIQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=NC(=NC=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one

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